4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
Description
The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a multifunctional molecule featuring:
- A 4-chlorobenzo[d]thiazole core, known for its role in medicinal chemistry due to bioactivity in antimicrobial and anticancer agents.
- A hydrazinecarbonyl linker connecting the benzothiazole to a benzenesulfonamide group, which may influence conformational flexibility and binding interactions.
- N,N-bis(2-methoxyethyl) substituents on the sulfonamide group, likely enhancing solubility and modulating pharmacokinetic properties.
Properties
IUPAC Name |
4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIJNXKLYIBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.
Hydrazinecarbonylation: The next step involves the introduction of the hydrazinecarbonyl group. This can be done by reacting 4-chlorobenzo[d]thiazole with hydrazine hydrate in the presence of a suitable catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate compound with N,N-bis(2-methoxyethyl)amine and benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides or benzo[d]thiazoles.
Scientific Research Applications
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active sites of COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
A. Benzothiazole Derivatives with Hydrazine Linkers
- 2-(2-(4-Nitrobenzylidene)hydrazineyl)benzo[d]thiazole (): Structural difference: Substitution at the benzothiazole 2-position with a nitrobenzylidene-hydrazine group instead of a 4-chloro-hydrazinecarbonyl moiety.
B. Sulfonamide Derivatives
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ():
- 4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (): Structural difference: Uses a bis(allyl)sulfamoyl group instead of bis(2-methoxyethyl), introducing unsaturated bonds that may affect stability and metabolic pathways.
Functional Group Analysis
A. Hydrazinecarbonyl vs. Thiosemicarbazone Linkers
B. Triazole and Thiadiazole Derivatives
Spectral and Physicochemical Properties
A. Infrared Spectroscopy
- Hydrazinecarbothioamides (): Show C=S stretching at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹. The target compound’s hydrazinecarbonyl group would exhibit C=O stretching (~1680 cm⁻¹) but lack C=S vibrations .
- 1,2,4-Triazole-thiones (): Absence of C=O bands confirms cyclization, a contrast to the target compound’s retained carbonyl .
B. Solubility and Bioavailability
- The bis(2-methoxyethyl) groups in the target compound and ’s derivative likely enhance solubility compared to analogs with hydrophobic substituents (e.g., allyl or aryl groups in ) .
Biological Activity
The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide , a derivative of benzothiazole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 435.94 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.5 | Inhibition of AKT/ERK pathways |
Table 1: Antitumor activity of benzothiazole derivatives
2. Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective effects, particularly in relation to Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) are of particular interest due to their potential to increase acetylcholine levels in the brain.
- Inhibitory Activity : Compounds similar to the target compound have shown AChE inhibitory activity with IC50 values ranging from 2.7 µM to 5.0 µM.
Figure 1: Structure-activity relationship of AChE inhibitors derived from benzothiazole
3. Anti-inflammatory Properties
Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes them promising candidates for treating conditions associated with chronic inflammation and cancer.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study synthesized several benzothiazole derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the benzothiazole core significantly enhanced anticancer activity.
Case Study 2: Neuroprotective Mechanism Investigation
In another study, the neuroprotective effects were assessed using in vitro models of neurodegeneration. The compound demonstrated significant protection against oxidative stress-induced neuronal death, correlating with its ability to inhibit AChE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
